molecular formula C25H21NO5 B6502672 3,9-bis(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 929440-72-2

3,9-bis(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No. B6502672
CAS RN: 929440-72-2
M. Wt: 415.4 g/mol
InChI Key: FICURZHIWBYILF-UHFFFAOYSA-N
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Description

3,9-bis(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a synthetic molecule with potential applications in scientific research. It is a member of the chromeno[8,7-e][1,3]oxazin-4-one family, which is composed of heterocyclic molecules that contain a chromene nucleus and a 1,3-oxazin-4-one ring fused together. This molecule has been studied for its potential to act as an inhibitor of cytochrome P450 enzymes, which are responsible for metabolizing a wide range of drugs. Additionally, 3,9-bis(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one has been studied for its potential to reduce inflammation, protect against oxidative stress, and act as a neuroprotective agent. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of 3,9-bis(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one.

Scientific Research Applications

3,9-bis(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one has been studied for its potential applications in scientific research. It has been shown to act as an inhibitor of cytochrome P450 enzymes, which are responsible for metabolizing a wide range of drugs. Additionally, this molecule has been studied for its potential to reduce inflammation, protect against oxidative stress, and act as a neuroprotective agent.

Mechanism of Action

3,9-bis(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one has been found to act as an inhibitor of cytochrome P450 enzymes. This inhibition is thought to occur through competitive binding of the molecule to the active site of the enzyme, resulting in a decrease in the enzyme’s activity. Additionally, this molecule has been found to reduce inflammation, protect against oxidative stress, and act as a neuroprotective agent. The mechanism of action for these effects is not yet fully understood.
Biochemical and Physiological Effects
3,9-bis(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this molecule can inhibit the activity of cytochrome P450 enzymes, reduce inflammation, protect against oxidative stress, and act as a neuroprotective agent. Additionally, this molecule has been found to have anti-tumor and anti-bacterial effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3,9-bis(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one in laboratory experiments include its availability, ease of synthesis, and potential applications in scientific research. Its disadvantages include its relatively short half-life, which may limit its efficacy in certain experiments.

Future Directions

Potential future directions for the use of 3,9-bis(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one include further research into its mechanism of action, potential therapeutic applications, and the development of more efficient synthesis methods. Additionally, further research into the biochemical and physiological effects of this molecule could lead to the development of more effective therapeutic agents. Finally, further research into the potential applications of this molecule in scientific research could lead to the development of novel drugs and treatments.

Synthesis Methods

3,9-bis(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one can be synthesized from the reaction of 4-methoxyphenyl-2-chloroacetate with 2-amino-4-methylpyridine in the presence of potassium carbonate. This reaction produces a chromene-1,3-oxazin-4-one intermediate, which can be further reacted with 4-methoxyphenyl-2-chloroacetate to yield the desired product.

properties

IUPAC Name

3,9-bis(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-28-18-7-3-16(4-8-18)22-14-30-25-20(24(22)27)11-12-23-21(25)13-26(15-31-23)17-5-9-19(29-2)10-6-17/h3-12,14H,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICURZHIWBYILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-bis(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

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